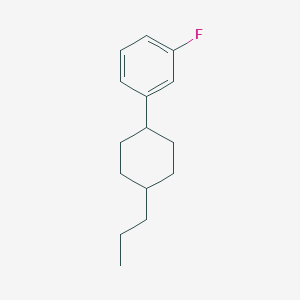

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

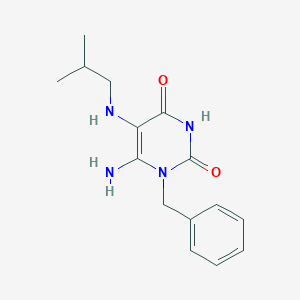

The synthesis of trans-4-alkyl cyclohexyl benzene structure liquid crystal intermediate and monomer, which includes 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene, involves a Wittig reaction with ylide reagent at a controlled temperature of -50 to 70°C. The reaction lasts for 1-12 hours, followed by catalytic hydrogenation of the obtained reaction product .Molecular Structure Analysis

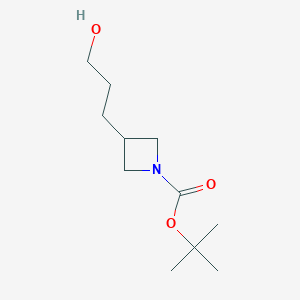

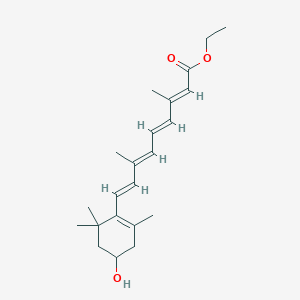

The molecular structure of 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene consists of a benzene ring substituted with a fluorine atom and a trans-4-propylcyclohexyl group. The molecular weight of this compound is 220.32 g/mol.Physical And Chemical Properties Analysis

1-Fluoro-3-(trans-4-propylcyclohexyl)benzene has a predicted density of 0.962±0.06 g/cm3 and a predicted boiling point of 286.9±19.0 °C . It is also predicted to have a solubility of 9.74μg/L at 20°C .Aplicaciones Científicas De Investigación

Fluorinated Liquid Crystal Mixtures

Fluorinated phenyl bicyclohexane liquid crystals, which are structurally similar to "1-Fluoro-3-(trans-4-propylcyclohexyl)benzene," exhibit large anisotropic dielectric properties. Their physical properties, such as dielectric constants and splay elastic constants, are significantly influenced by the mixing proportions of different liquid crystal materials. These characteristics are crucial for applications in display technologies where precise control over liquid crystal behavior is desired (Ma et al., 2013).

Synthesis and Nucleophilic Substitution

The process of synthesizing and conducting nucleophilic aromatic substitutions on fluorine-containing benzene derivatives, such as "1-Fluoro-3-(trans-4-propylcyclohexyl)benzene," has been explored to afford novel compounds. These methodologies are foundational in the development of new materials and pharmaceuticals, highlighting the chemical versatility and utility of fluorinated aromatic compounds (Ajenjo et al., 2016).

Photochemical Applications

The photochemistry of fluorinated benzenes is complex but offers unique pathways for chemical synthesis, such as 4π-electrocyclizations, which are influenced by excited-state distortions. These pathways are essential for creating specific molecular structures with potential applications in materials science and organic synthesis (Li & Lopez, 2022).

Amidoruthenium Complex Chemistry

In the realm of catalysis, studies involving amido complexes with fluorine substituents demonstrate the ability to engage in various chemical reactions, including dehydrogenation and proton transfer processes. These insights are crucial for developing new catalytic methods in organic synthesis and industrial processes (Fulton et al., 2002).

Stereoselective Synthesis

Stereoselective synthesis of fluorine-substituted alkenes showcases the importance of precise molecular engineering in creating compounds with specific geometric configurations. This aspect of fluorine chemistry is vital for the pharmaceutical industry and material science, where the stereochemistry of molecules can significantly impact their properties and activities (McCarthy et al., 2003).

Safety and Hazards

Safety measures for handling 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene include avoiding dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Direcciones Futuras

Propiedades

IUPAC Name |

1-fluoro-3-(4-propylcyclohexyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F/c1-2-4-12-7-9-13(10-8-12)14-5-3-6-15(16)11-14/h3,5-6,11-13H,2,4,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPPGQWSQUGPEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701035918 |

Source

|

| Record name | 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138679-81-9 |

Source

|

| Record name | 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluor-3-(trans-4-propylcyclohexyl)-benzol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.